1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one
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Overview
Description
1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one is an organic compound with a unique structure that includes a cyclopentyl ring substituted with a prop-1-en-2-yl group and an ethan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with an appropriate alkylating agent to introduce the prop-1-en-2-yl group. This can be followed by oxidation to form the ethan-1-one moiety. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be mediated through the inhibition of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(prop-2-en-1-yl)cyclopentyl]acetic acid
- 3-Methyl-2-pent-2-enyl-cyclopent-2-enone
- Cyclopentylpropyne
Uniqueness
1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a cyclopentyl ring with a prop-1-en-2-yl group and an ethan-1-one moiety makes it a versatile compound for various applications .
Properties
CAS No. |
31577-86-3 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(3-prop-1-en-2-ylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-5-10(6-9)8(3)11/h9-10H,1,4-6H2,2-3H3 |
InChI Key |
WDBNFGAUCPWHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(C1)C(=O)C |
Origin of Product |
United States |
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